An In-depth Technical Guide to (Cyano-phenyl-methyl)-carbamic acid tert-butyl ester
An In-depth Technical Guide to (Cyano-phenyl-methyl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Cyano-phenyl-methyl)-carbamic acid tert-butyl ester, also known as tert-butyl N-[cyano(phenyl)methyl]carbamate or 2-(tert-butoxycarbonylamino)-2-phenylacetonitrile, is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure combines a Boc-protected amine, a nitrile group, and a phenyl ring, offering a unique scaffold for the synthesis of a variety of complex molecules, most notably non-natural α-amino acids and their derivatives. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, supported by detailed experimental protocols and safety guidelines to empower researchers in its effective and safe utilization.
Core Molecular Properties
(Cyano-phenyl-methyl)-carbamic acid tert-butyl ester is a white to off-white crystalline solid. Its core physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 78558-73-3 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [2] |
| Molecular Weight | 232.28 g/mol | [2] |
| Melting Point | 110.9-112.8 °C | [2] |
| Boiling Point (Predicted) | 367.8 ± 35.0 °C | [2] |
| Density (Predicted) | 1.099 ± 0.06 g/cm³ | [2] |
| IUPAC Name | tert-butyl [cyano(phenyl)methyl]carbamate |
Synthesis and Spectroscopic Characterization
The synthesis of (Cyano-phenyl-methyl)-carbamic acid tert-butyl ester is not widely detailed in readily available literature, suggesting its preparation is often application-specific within research laboratories. A plausible and commonly employed synthetic strategy for α-aminonitriles is the Strecker reaction. This one-pot synthesis involves the reaction of an aldehyde (benzaldehyde), an amine source (in this case, tert-butyl carbamate can be conceptualized as the protected amine precursor), and a cyanide source (such as sodium or potassium cyanide).
Conceptual Synthetic Workflow
A logical synthetic pathway is depicted below. This workflow represents a standard approach to the formation of Boc-protected α-aminonitriles.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for similar compounds and should be optimized for specific laboratory conditions.
Materials:
-
Benzaldehyde
-
tert-Butyl carbamate
-
Sodium cyanide (Caution: Highly Toxic)
-
Methanol
-
Water
-
Acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve tert-butyl carbamate (1 equivalent) in methanol.
-
Add benzaldehyde (1 equivalent) to the solution and stir.
-
In a separate flask, dissolve sodium cyanide (1.1 equivalents) in water and add it dropwise to the reaction mixture.
-
Add acetic acid (1.1 equivalents) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis
¹H NMR:
-
A singlet for the nine protons of the tert-butyl group (~1.4-1.5 ppm).
-
A multiplet for the five aromatic protons of the phenyl group (~7.3-7.5 ppm).
-
A doublet for the methine proton adjacent to the nitrile and amine groups.
-
A broad singlet for the NH proton of the carbamate.
¹³C NMR:
-
A signal for the quaternary carbon of the tert-butyl group.
-
A signal for the methyl carbons of the tert-butyl group.
-
Signals for the aromatic carbons.
-
A signal for the methine carbon.
-
A signal for the nitrile carbon.
-
A signal for the carbonyl carbon of the carbamate.
IR Spectroscopy:
-
N-H stretching of the carbamate (~3300-3400 cm⁻¹).
-
C-H stretching of the aromatic and aliphatic groups (~2850-3100 cm⁻¹).
-
C≡N stretching of the nitrile group (~2220-2260 cm⁻¹).[3]
-
C=O stretching of the carbamate (~1680-1720 cm⁻¹).[3]
-
C-N stretching.
-
Aromatic C=C bending.
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observable.
-
Common fragmentation patterns would include the loss of the tert-butyl group, the Boc group, and cleavage of the C-C bond adjacent to the phenyl ring.
Reactivity and Chemical Behavior
The reactivity of (Cyano-phenyl-methyl)-carbamic acid tert-butyl ester is primarily dictated by its three functional groups: the Boc-protected amine, the nitrile, and the phenyl ring.
The N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions.[4]
-
Stability: The Boc group is generally stable to basic conditions, catalytic hydrogenation, and many nucleophilic reagents.[5]
-
Cleavage (Deprotection): It is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol or ethyl acetate.[4] The mechanism involves the formation of a stable tert-butyl cation.
Caption: Key reactive pathways of the title compound.
Applications in Research and Development
The primary application of (Cyano-phenyl-methyl)-carbamic acid tert-butyl ester is as a synthetic building block for the preparation of more complex molecules, particularly in the context of drug discovery and development.
Synthesis of Non-Natural α-Amino Acids
The most prominent application is its use as a precursor for the synthesis of N-Boc protected phenylglycine and its derivatives. Phenylglycine is a non-proteinogenic amino acid that is a component of several important pharmaceutical compounds. The straightforward hydrolysis of the nitrile group provides a direct route to this valuable class of molecules.
Pharmaceutical Intermediates
Boc-protected aminonitriles are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). [6]The ability to deprotect the amine and transform the nitrile group allows for the introduction of diverse functionalities, making this compound a versatile starting material for the construction of novel drug candidates. For instance, a related tert-butyl carbamate derivative is used in the synthesis of the anti-epileptic drug lacosamide. [7]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
(Cyano-phenyl-methyl)-carbamic acid tert-butyl ester is a valuable and versatile intermediate in organic synthesis. Its unique combination of a protected amine and a reactive nitrile group on a phenyl-substituted scaffold makes it a key building block for the synthesis of non-natural amino acids and other complex molecules relevant to the pharmaceutical industry. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective application in research and development.
References
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. Available at: [Link]
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Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]
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[2-AMINO-2-(4-CYANO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER HYDROCHLORIDE - MySkinRecipes. Available at: [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
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[2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER Safety Data Sheets(SDS) lookchem. Available at: [Link]
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2 - Supporting Information. Available at: [Link]
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Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel - ResearchGate. Available at: [Link]
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tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
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NMR, mass spectroscopy, IR - finding compound structure ? | ResearchGate. Available at: [Link]
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Carbamic acid, N-methyl, t-butyl ester - the NIST WebBook. Available at: [Link]
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The reactivity of the N-Boc protecting group: an underrated feature - ElectronicsAndBooks. Available at: [Link]
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tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. Available at: [Link]
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t-Butyl carbanilate | C11H15NO2 | CID 137930 - PubChem - NIH. Available at: [Link]
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